molecular formula C23H18N2O2S B15040912 N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]biphenyl-4-carbohydrazide

N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]biphenyl-4-carbohydrazide

Cat. No.: B15040912
M. Wt: 386.5 g/mol
InChI Key: HWBSWUYGQOKBIO-BUVRLJJBSA-N
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Description

N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from biphenyl-4-carbohydrazide and 3-methoxy-1-benzothiophene-2-carbaldehyde. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves the condensation reaction between biphenyl-4-carbohydrazide and 3-methoxy-1-benzothiophene-2-carbaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s molecular targets and pathways are still under investigation, but its structure suggests it can interact with various biological targets through coordination bonds and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C23H18N2O2S/c1-27-22-19-9-5-6-10-20(19)28-21(22)15-24-25-23(26)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,26)/b24-15+

InChI Key

HWBSWUYGQOKBIO-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(SC2=CC=CC=C21)/C=N/NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=C(SC2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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